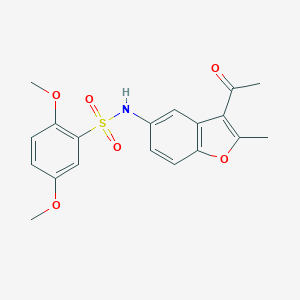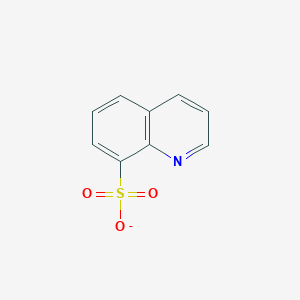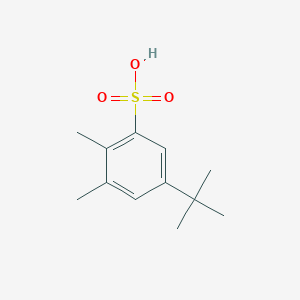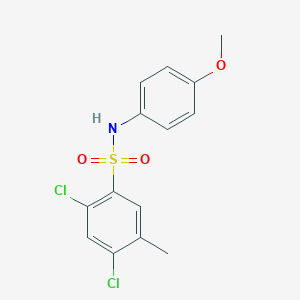
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethoxy-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethoxy-benzenesulfonamide, commonly known as AMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. It belongs to the benzofuran class of synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
AMB-FUBINACA acts on the CB1 and CB2 receptors in a similar manner to natural cannabinoids. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of AMB-FUBINACA.
Biochemical and Physiological Effects:
AMB-FUBINACA has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause hallucinations, paranoia, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMB-FUBINACA has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it an ideal compound for studying the effects of synthetic cannabinoids on the human body. However, its psychoactive effects may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on AMB-FUBINACA. One area of interest is the development of new synthetic cannabinoids that are more selective in their binding to the CB1 and CB2 receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, particularly in relation to addiction and mental health. Additionally, research is needed to better understand the pharmacokinetics and metabolism of AMB-FUBINACA in the human body.
Métodos De Síntesis
The synthesis of AMB-FUBINACA involves the reaction of 5-fluoro-ADB with 2-methylbenzofuran-3-carboxaldehyde in the presence of a base. The product is then treated with sulfamic acid to yield the final product, AMB-FUBINACA.
Aplicaciones Científicas De Investigación
AMB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Propiedades
Fórmula molecular |
C19H19NO6S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H19NO6S/c1-11(21)19-12(2)26-16-7-5-13(9-15(16)19)20-27(22,23)18-10-14(24-3)6-8-17(18)25-4/h5-10,20H,1-4H3 |
Clave InChI |
YOHIIUPOQRBNOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)